molecular formula C19H14INO B115343 N-(1-Pyrenemethyl)iodoacetamide CAS No. 153534-76-0

N-(1-Pyrenemethyl)iodoacetamide

Cat. No.: B115343
CAS No.: 153534-76-0
M. Wt: 399.2 g/mol
InChI Key: AYGLXDHPIAFAJF-UHFFFAOYSA-N
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Description

N-(1-Pyrenemethyl)iodoacetamide is an organic compound with the molecular formula C19H14INO. It is characterized by the presence of a pyrene moiety attached to an iodoacetamide group. This compound is notable for its applications in biochemical research, particularly in the study of protein interactions and signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyrenemethyl)iodoacetamide typically involves the reaction of 1-pyrenemethylamine with iodoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

1-Pyrenemethylamine+Iodoacetic acidThis compound\text{1-Pyrenemethylamine} + \text{Iodoacetic acid} \rightarrow \text{this compound} 1-Pyrenemethylamine+Iodoacetic acid→this compound

Industrial Production Methods: The key steps involve the preparation of 1-pyrenemethylamine and its subsequent reaction with iodoacetic acid under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(1-Pyrenemethyl)iodoacetamide primarily undergoes nucleophilic substitution reactions due to the presence of the iodoacetamide group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with this compound under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the pyrene moiety.

    Reduction: Reducing agents such as sodium borohydride can reduce the iodoacetamide group to the corresponding amine.

Major Products:

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(1-Pyrenemethyl)iodoacetamide has the molecular formula C19H14INO and features a pyrene moiety, known for its strong fluorescent characteristics. The iodoacetamide group allows for selective reactions with thiol groups in proteins, particularly cysteine residues. This covalent binding mechanism provides a robust method for probing protein structure and dynamics, making PMIA an invaluable tool in biochemical studies .

Key Applications

  • Protein Labeling
    • PMIA is extensively used for labeling proteins to study their interactions and dynamics. The compound's ability to covalently bind to cysteine residues enables researchers to track protein behavior in various environments. For example, studies have shown that PMIA-labeled proteins can be analyzed using techniques such as fluorescence resonance energy transfer (FRET), allowing scientists to measure distances between labeled sites within proteins .
  • Fluorescence Spectroscopy
    • The fluorescence properties of PMIA make it a powerful probe for studying protein conformational changes. The compound exhibits long excited-state lifetimes (>100 nanoseconds), facilitating the formation of excimers when pyrene moieties are in proximity (6-10 Å). This property is exploited to detect conformational changes and subunit assembly in proteins, as well as to investigate processes such as actin polymerization .
  • Structural Biology
    • In structural biology, PMIA is employed to map protein structures and interactions. For instance, it has been used to label specific cysteine residues in proteins like TSG101cc, enabling detailed analysis through analytical ultracentrifugation and mass spectrometry. These studies provide insights into the structural stability of protein domains and their functional implications .

Case Study 1: Protein Folding Dynamics

A study utilized PMIA to label the coiled-coil domain of a tumor susceptibility protein, revealing critical information about its folding dynamics. The labeled proteins were subjected to size-exclusion chromatography (SEC), demonstrating consistent labeling efficiency and providing insights into the structural integrity of the protein under various conditions .

Case Study 2: Actin Polymerization Kinetics

Research involving actin monomers labeled with PMIA highlighted the changes in fluorescence upon polymerization. This allowed researchers to monitor the kinetics of actin filament formation effectively, showcasing PMIA's utility in studying cytoskeletal dynamics .

Mechanism of Action

The mechanism of action of N-(1-Pyrenemethyl)iodoacetamide involves the alkylation of thiol groups in cysteine residues of proteins. This alkylation prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine peptidases. The pyrene moiety allows for the visualization of these interactions through fluorescence, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

    Iodoacetamide: Similar to N-(1-Pyrenemethyl)iodoacetamide, iodoacetamide is an alkylating agent that inhibits cysteine peptidases by alkylating thiol groups. it lacks the fluorescent pyrene moiety.

    Iodoacetic Acid: This compound also alkylates thiol groups but has a carboxylic acid group instead of an amide group, making it more reactive under acidic conditions.

Uniqueness: this compound is unique due to the presence of the pyrene moiety, which imparts fluorescent properties. This allows for the real-time observation of biochemical interactions, making it a powerful tool in both research and industrial applications .

Biological Activity

N-(1-Pyrenemethyl)iodoacetamide (NPMI) is a chemical compound notable for its applications in biochemical research, particularly in the study of protein dynamics and interactions. This article delves into its biological activity, mechanisms of action, and various applications, supported by relevant data and case studies.

Chemical Structure and Properties

NPMI has the molecular formula C19H14INOC_{19}H_{14}INO and features a pyrene moiety, which is a polycyclic aromatic hydrocarbon known for its fluorescent properties. The iodoacetamide group allows for selective reactions with thiol groups in proteins, making it a valuable tool for probing protein structure and dynamics .

NPMI acts primarily by covalently binding to cysteine residues in proteins. This labeling strategy is advantageous because it provides insights into protein conformational changes, folding dynamics, and interactions with other biomolecules. The fluorescence characteristics of the pyrene moiety enable real-time monitoring of these processes through techniques such as fluorescence resonance energy transfer (FRET) .

Applications in Biochemical Research

NPMI has been widely utilized in various biochemical studies:

  • Protein Labeling : NPMI is used to label specific cysteine residues within proteins, allowing researchers to study protein interactions and dynamics. For example, the use of NPMI to label actin has provided insights into its interaction with myosin subfragments .
  • Fluorescence Studies : The compound exhibits long excited-state fluorescence lifetimes (>100 nanoseconds), making it one of the most effective thiol-reactive probes for studying protein conformations .
  • Monitoring Protein Interactions : In studies involving α-synuclein, NPMI labeling has allowed for the observation of conformational changes upon interaction with lipid membranes, providing insights into membrane-associated protein dynamics .

1. Actin-Myosin Interaction

A study demonstrated that labeling actin with NPMI at Cys-374 serves as an effective probe to monitor the interaction between actin and myosin subfragments. The presence of the label was found to decrease the affinity of actin for myosin by less than a factor of two, while not affecting the rate of binding significantly .

ParameterValue
Binding Affinity Decrease< 2x
Rate of BindingUnaffected
Rate of Dissociation IncreaseUp to 2x

2. RNA Polymerase Modification

NPMI was also employed to introduce fluorescent probes into Escherichia coli RNA polymerase. The modification resulted in approximately two pyrene equivalents per enzyme molecule after a 15-minute incubation. This modification altered the secondary structure of the enzyme, leading to a reduction in overall enzymatic activity while still allowing for full-length transcript production .

Comparative Analysis with Similar Compounds

To better understand NPMI's unique properties, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Properties
N-(1-Pyrenyl)iodoacetamideSimilar pyrene structureUsed as a fluorescent probe for nucleic acids
N-(2-Pyrenyl)iodoacetamidePyrene located at position 2Different fluorescence characteristics
Pyrene maleimideMaleimide instead of iodoacetamideReacts specifically with thiol groups
5-Iodoacetamido-1-pyreneIodoacetamido group at position 5Useful for studying protein folding dynamics

The specificity of NPMI's reactivity with thiols while retaining robust fluorescent properties makes it particularly valuable for detailed biochemical investigations .

Properties

IUPAC Name

2-iodo-N-(pyren-1-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLXDHPIAFAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376361
Record name N-(1-Pyrenemethyl)iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153534-76-0
Record name N-(1-Pyrenemethyl)iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(1-Pyrenemethyl)iodoacetamide
N-(1-Pyrenemethyl)iodoacetamide
N-(1-Pyrenemethyl)iodoacetamide
N-(1-Pyrenemethyl)iodoacetamide
N-(1-Pyrenemethyl)iodoacetamide
N-(1-Pyrenemethyl)iodoacetamide

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